![molecular formula C10H12O2 B065816 Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) CAS No. 186185-77-3](/img/structure/B65816.png)
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has been the focus of scientific research for several years. The compound has unique properties that make it an important area of study in the field of organic chemistry.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI).
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is not fully understood. However, it is believed that the compound interacts with cell membranes and alters their properties. This can lead to changes in cell function and ultimately, physiological effects.
Biochemical and Physiological Effects:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In vivo studies have shown that the compound can improve glucose metabolism and reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several advantages for lab experiments. It has excellent solubility properties and can be easily synthesized in the lab. Additionally, the compound has been shown to be non-toxic and has a low risk of side effects. However, the compound is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the study of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI). One area of research is the development of new drug delivery systems using the compound. Researchers are also investigating the potential use of the compound in the development of organic electronic devices. Additionally, there is ongoing research into the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has several scientific research applications. The compound has unique properties that make it an important area of study in the field of organic chemistry. While there is still much to be learned about the compound, the research conducted thus far has shown promising results and has opened up several avenues for future research.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex process that involves several steps. The compound can be synthesized through a series of reactions involving the starting materials cyclohexanone, ethyl acetoacetate, and 1,4-cyclohexadiene. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several scientific research applications. The compound has been studied extensively for its potential use as a drug delivery system. It has been found to have excellent solubility properties and can be used to encapsulate drugs for targeted delivery. Additionally, the compound has been studied for its potential use in the field of organic electronics. It has been found to have excellent electron transport properties and can be used as a building block for the development of organic electronic devices.
Propriétés
Numéro CAS |
186185-77-3 |
|---|---|
Nom du produit |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-5(11)8-4-6-2-3-7(8)10-9(6)12-10/h2-3,6-10H,4H2,1H3/t6-,7+,8-,9-,10+/m1/s1 |
Clé InChI |
GDJMABFSLCOMAE-ZOZBQHSOSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2O3 |
SMILES |
CC(=O)C1CC2C=CC1C3C2O3 |
SMILES canonique |
CC(=O)C1CC2C=CC1C3C2O3 |
Synonymes |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



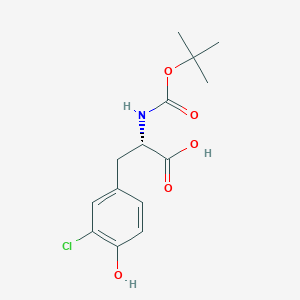
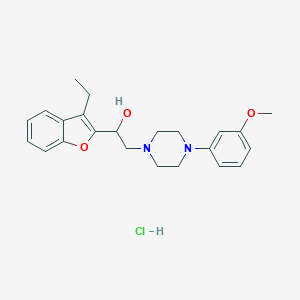
![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
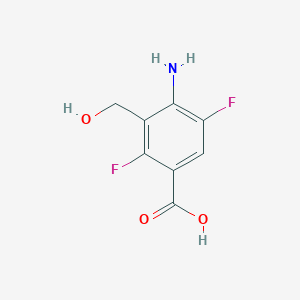
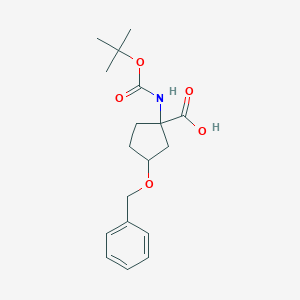
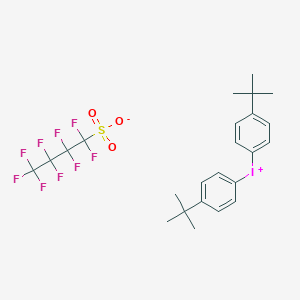
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
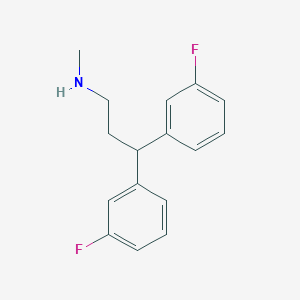
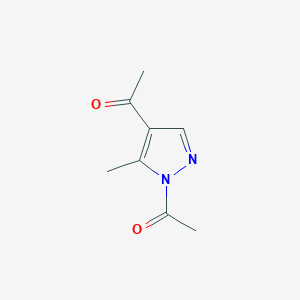
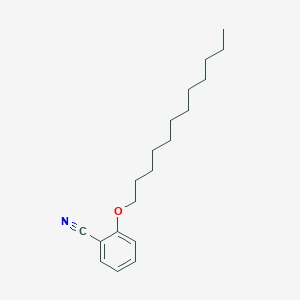
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
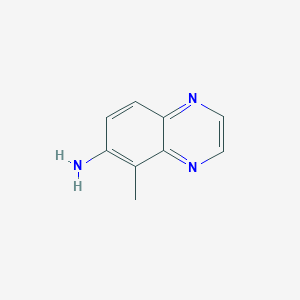
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)